2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
Description
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl ring, a difluoromethoxy phenyl group, and a methylprop-2-enamide moiety
Properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h7-11,15,18H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZQLXJIFOYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the difluoromethoxy phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the difluoromethoxy phenyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-cyclohexyl-3-[4-(methoxy)phenyl]-N-methylprop-2-enamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-cyano-N-cyclohexyl-3-[4-(trifluoromethoxy)phenyl]-N-methylprop-2-enamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.
Biological Activity
2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's chemical structure is characterized by the presence of a cyano group, a cyclohexyl moiety, and a difluoromethoxy-substituted phenyl group. The synthesis typically involves several steps, starting from catechol derivatives and utilizing various alkylation reactions to introduce the difluoromethoxy group at the para position of the phenyl ring .
Anti-inflammatory Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies on related compounds have shown their ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo assays demonstrated that these compounds could effectively reduce edema in animal models, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological potency of this compound can be significantly influenced by its structural components. The presence of the difluoromethoxy group enhances metabolic stability and increases potency compared to methoxy-substituted analogs. For example, compounds with this substitution have shown to be 2 to 14 times more potent in various biological assays .
In Vitro Studies
In vitro assays have been performed to assess the cytotoxicity and anti-inflammatory effects of related compounds. For example, one study evaluated the effects on macrophage viability and cytokine production when treated with varying concentrations of the compound. Results indicated that non-cytotoxic concentrations effectively reduced nitrite and cytokine levels, suggesting a promising therapeutic profile for inflammatory conditions .
In Vivo Models
In vivo studies using CFA-induced paw edema and zymosan-induced peritonitis models demonstrated that these compounds significantly reduced inflammation. For instance, a related compound reduced leukocyte migration by up to 90% at specific dosages, showcasing its potential efficacy in treating inflammatory diseases .
Data Tables
| Compound | IC50 (nM) | Activity | Notes |
|---|---|---|---|
| This compound | TBD | Anti-inflammatory | Enhanced potency with difluoromethoxy substitution |
| JMPR-01 (related compound) | 50 | Significant reduction in IL-1β | Comparable to dexamethasone control |
| JMPR-01 | 100 mg/kg | Reduced edema in vivo | Effective in zymosan-induced peritonitis |
Q & A
Q. What industrial-scale adaptations are feasible without compromising academic-grade purity?
- Methodological Answer : Continuous-flow reactors enhance scalability for high-yield steps (e.g., nitro reductions ). Quality-by-Design (QbD) principles optimize parameters (e.g., residence time, solvent recycling). Final purification via crystallization (e.g., ethanol/water mixtures ) ensures >99% purity for preclinical batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
